5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tetrahydropyrazolo-pyrimidine core fused with a 4-chlorophenyl group at position 5, a trifluoromethyl group at position 7, and an N-(4-ethylphenyl)carboxamide moiety at position 2. Its molecular formula is C₂₃H₂₁ClF₃N₄O, with a molecular weight of approximately 485.89 g/mol.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O/c1-2-13-3-9-16(10-4-13)27-21(31)18-12-20-28-17(14-5-7-15(23)8-6-14)11-19(22(24,25)26)30(20)29-18/h3-10,12,17,19,28H,2,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAJSJJSAQBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417435 | |
| Record name | ST50707433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-59-3 | |
| Record name | ST50707433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 458.476 g/mol
-
Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Similar compounds have been shown to inhibit viral replication by interfering with viral enzymes or host cell processes.
- Antimicrobial Properties : The presence of the trifluoromethyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.
Antiviral Activity
A study focusing on related compounds indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant antiviral properties. For instance, compounds with similar structural motifs showed inhibition rates against viruses such as the Tobacco Mosaic Virus (TMV), with some achieving up to 54% inhibition at specific concentrations (0.5 mg/mL) .
Antimicrobial Activity
Research on structurally analogous compounds has demonstrated promising antimicrobial effects against various pathogens. For example:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 0.5 | 42.00 |
| Compound B | 0.5 | 54.51 |
| Compound C | 0.5 | 31.55 |
These findings suggest that modifications in the chemical structure can significantly impact biological activity .
Case Study 1: Synthesis and Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their biological activities. Among them, the compound demonstrated notable inhibition against TMV and other viral pathogens . The study utilized various bioassays to determine antiviral efficacy and cytotoxicity.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl rings significantly influenced the compound's antiviral activity. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups . This insight is crucial for the design of more potent derivatives.
Comparison with Similar Compounds
3-Chloro-5-(4-Methylphenyl)-N-(2-Phenylethyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide
- Structural Differences :
- Position 3: Chlorine substitution (vs. hydrogen in the target compound).
- Position 5: 4-Methylphenyl (vs. 4-chlorophenyl).
- Carboxamide: N-(2-Phenylethyl) (vs. N-(4-ethylphenyl)).
- The 4-methylphenyl group reduces electron-withdrawing effects compared to 4-chlorophenyl, altering binding affinity to hydrophobic enzyme pockets. The phenylethyl substituent introduces greater conformational flexibility, which may reduce target selectivity compared to the rigid ethylphenyl group in the target compound [1].
(5R,7S)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide
- Structural Differences :
- Stereochemistry: (5R,7S) configuration (vs. unspecified in the target compound).
- Position 2 vs. 3: Carboxamide at position 3 (vs. position 2).
- Carboxamide: N-(4-Methoxybenzyl) (vs. N-(4-ethylphenyl)).
- Stereochemistry at positions 5 and 7 may influence diastereomer-specific activity, as seen in kinase inhibition assays for similar derivatives [11].
Substituent-Driven Analogues
N-Benzyl-3-Chloro-N-Phenyl-5-(p-Tolyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide (Compound 22)
- Structural Differences :
- Position 5: p-Tolyl (vs. 4-chlorophenyl).
- Carboxamide: N-Benzyl-N-phenyl (vs. N-(4-ethylphenyl)).
- The bulkier benzyl-phenyl group may enhance receptor binding compared to the target compound’s ethylphenyl [5].
(5R,7S)-5-(4-Fluorophenyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid
- Structural Differences :
- Position 5: 4-Fluorophenyl (vs. 4-chlorophenyl).
- Position 2: Carboxylic acid (vs. carboxamide).
- Impact :
- Fluorine’s electronegativity increases metabolic stability but reduces π-π stacking interactions compared to chlorine.
- The carboxylic acid group improves solubility but limits cell permeability [11].
Heterocyclic Variants
N-(4-Chlorophenyl)-5-(2-Thienyl)-7-(Trifluoromethyl)[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxamide
- Structural Differences :
- Core: Triazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyrimidine).
- Position 5: 2-Thienyl (vs. 4-chlorophenyl).
Comparative Analysis Table
| Compound Name | Key Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl, N-(4-ethylphenyl), trifluoromethyl | Under investigation (kinase inhibition hypothesized) | High lipophilicity and steric bulk suggest CNS permeability [11][11] |
| Compound 22 [5] | p-Tolyl, N-benzyl-N-phenyl | GPCR modulation (vasopressin receptor rescue) | Superior mutant receptor rescue efficacy due to flexible substituents |
| (5R,7S)-5-(4-Fluorophenyl) [11] | 4-Fluorophenyl, carboxylic acid | Kinase inhibition | Enhanced metabolic stability but reduced cell permeability vs. target |
| Triazolo[1,5-a]pyrimidine [15] | Triazolo core, 2-thienyl | Antimicrobial | Sulfur interactions improve activity against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
